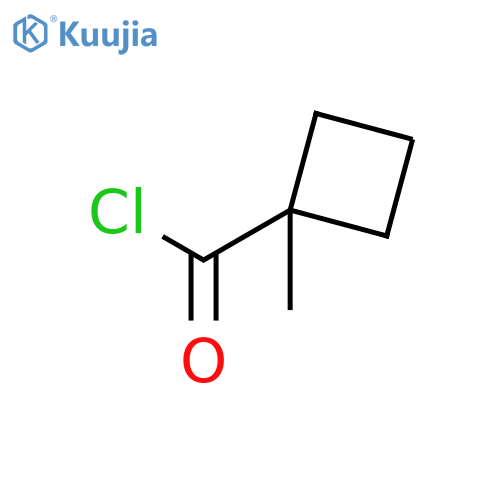Cas no 21890-82-4 (1-methylcyclobutane-1-carbonyl chloride)

21890-82-4 structure
商品名:1-methylcyclobutane-1-carbonyl chloride
1-methylcyclobutane-1-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarbonyl chloride, 1-methyl-
- 1-methylcyclobutane-1-carbonyl chloride
- 1-methylcyclobutanecarboxylic acid chloride
- 21890-82-4
- C77609
- DB-337360
- EN300-248357
- USQWJVCTRMEGKJ-UHFFFAOYSA-N
- SCHEMBL1938094
- DTXSID90617626
- MFCD20483618
- 1-Methylcyclobutane-1-carbonylchloride
-
- MDL: MFCD20483618
- インチ: InChI=1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3
- InChIKey: USQWJVCTRMEGKJ-UHFFFAOYSA-N
- ほほえんだ: CC1(CCC1)C(=O)Cl
計算された属性
- せいみつぶんしりょう: 132.03427
- どういたいしつりょう: 132.0341926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
1-methylcyclobutane-1-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-248357-1.0g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 91% | 1.0g |
$793.0 | 2024-06-19 | |
| Enamine | EN300-248357-5.0g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 91% | 5.0g |
$3291.0 | 2024-06-19 | |
| Enamine | EN300-248357-0.05g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 91% | 0.05g |
$185.0 | 2024-06-19 | |
| Enamine | EN300-248357-10g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 94% | 10g |
$6422.0 | 2023-08-31 | |
| Enamine | EN300-248357-1g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 94% | 1g |
$793.0 | 2023-08-31 | |
| abcr | AB543380-250mg |
1-Methylcyclobutane-1-carbonyl chloride, 90%; . |
21890-82-4 | 90% | 250mg |
€631.00 | 2025-02-20 | |
| 1PlusChem | 1P01C27C-2.5g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 94% | 2.5g |
$2120.00 | 2023-12-18 | |
| 1PlusChem | 1P01C27C-10g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 94% | 10g |
$8000.00 | 2023-12-18 | |
| 1PlusChem | 1P01C27C-500mg |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 94% | 500mg |
$826.00 | 2023-12-18 | |
| TRC | B497855-25mg |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 25mg |
$ 70.00 | 2022-06-07 |
1-methylcyclobutane-1-carbonyl chloride 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
21890-82-4 (1-methylcyclobutane-1-carbonyl chloride) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:21890-82-4)1-methylcyclobutane-1-carbonyl chloride

清らかである:99%/99%
はかる:250mg/1g
価格 ($):374.0/713.0